molecular formula C12H13NO4 B8302149 Pyruvyl-glycine benzyl ester

Pyruvyl-glycine benzyl ester

Cat. No.: B8302149
M. Wt: 235.24 g/mol
InChI Key: UOZQZTNCSOITOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyruvyl-glycine benzyl ester is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

benzyl 2-(2-oxopropanoylamino)acetate

InChI

InChI=1S/C12H13NO4/c1-9(14)12(16)13-7-11(15)17-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,16)

InChI Key

UOZQZTNCSOITOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)NCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The improved method of synthesis involves the reaction of sodium pyruvate with thionyl chloride or preferably with oxalyl chloride to form pyruvyl chloride. The pyruvyl chloride is then reacted with glycine benzyl ester hydrochloride to form the pyruvyl-glycine benzyl ester, with a yield of about 85%. The pyruvyl-glycine benzyl ester then undergoes hydrogenolysis to obtain pyruvyl-glycine with a yield of about 90%. It can be readily appreciated that the ultimate yield of pyruvyl-glycine using this improved method is substantially higher than the yield associated with the traditional method of synthesis. This improved method is set forth below.
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Synthesis routes and methods III

Procedure details

More preferably the thionyl chloride or oxalyl chloride is added to a mechanically stirred suspension of sodium pyruvate in dichloromethane whereby a gas is evolved and pyruvyl chloride is yielded. The pyruvyl chloride is cooled during the dropwise addition of glycine benzyl ester solution to yield pyruvyl-glycine benzyl ester following the warming to room temperature, the addition of water, separation, washing with diluted hydrochloric acid and brine, drying with magnesium sulfate, evaporation of the dichloromethane, precipitation, filtering and drying again. The pyruvyl-glycine benzyl ester is then charged in a hydrogen pressure vessel with ethyl acetate and 4% to 20% palladium on carbon, with the hydrogen pressure being approximately 40-150 psi, such that hydrogen is digested whereby following warming, filtering, concentration, precipitation, filtering and drying there is yielded pyruvyl-glycine.
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